(3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid
Description
(3-Benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is a uracil-derived compound featuring a benzyl substituent at the C3 position of the pyrimidine ring and an acetic acid moiety at the N1 position. Its synthesis involves two key steps:
Alkylation: Treatment of 1-[2-(2-benzoyl-4(R)-phenoxy)ethyl]uracil derivatives with ethyl bromoacetate in DMF/K₂CO₃, yielding ethyl esters (77–90% yield) .
Hydrolysis: LiOH-mediated cleavage of the ethyl ester in aqueous ethanol, producing the final carboxylic acid (80–94% yield) .
This compound is part of a broader class of uracil-containing heterodimers studied for antiviral activity, particularly against herpes simplex virus (HSV) . Its structural features, including the benzyl group and acetic acid side chain, influence its physicochemical and biological properties.
Properties
CAS No. |
872319-74-9 |
|---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-(3-benzyl-2,6-dioxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C13H12N2O4/c16-11-6-7-14(8-10-4-2-1-3-5-10)13(19)15(11)9-12(17)18/h1-7H,8-9H2,(H,17,18) |
InChI Key |
PQBLANAHRBTMJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC(=O)O |
solubility |
soluble |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with readily available starting materials such as benzylamine, malonic acid, and urea.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid may involve:
Large-scale reactors: To handle the reactions efficiently.
Optimized reaction conditions: Such as temperature control, pH adjustments, and the use of catalysts to increase yield and purity.
Purification techniques: Including crystallization, filtration, and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions, forming esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Acid or base catalysts for substitution reactions, such as sulfuric acid or sodium hydroxide.
Major Products
Oxidation Products: Benzyl alcohol, benzaldehyde derivatives.
Reduction Products: Hydroxyl-substituted pyrimidine derivatives.
Substitution Products: Esters or amides of (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which could be useful in drug development.
Antimicrobial Activity: Investigated for its ability to act against various microbial strains.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Material Science:
Agriculture: Investigated for its use in developing new agrochemicals.
Mechanism of Action
The mechanism by which (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Structural Modifications and Similarity Scores
Key structural analogs differ in substituents on the pyrimidine ring or the acetic acid moiety. Below is a comparative analysis:
Physicochemical Properties
- In contrast, dihydroxy substitutions (CAS 419565-13-2) increase hydrophilicity, favoring solubility .
- Stability : Esterified analogs (e.g., CAS 4113-98-8) serve as stable intermediates for prodrug development, whereas the free carboxylic acid in the target compound is bioactive .
Biological Activity
The compound (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is a member of the pyrimidine derivatives, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, based on recent research findings.
Synthesis
Recent studies have reported efficient synthetic routes for this compound. One notable method involves a DABCO-mediated one-pot synthesis that yields high purity and efficiency. This method allows for simultaneous formation of N-amide and N-acyl derivatives, which are crucial for enhancing biological activity .
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains. In a study evaluating a series of similar compounds, the synthesized derivatives demonstrated effective inhibition against both gram-positive and gram-negative bacteria .
Anticancer Activity
The compound's anticancer potential has been explored in several studies. A recent investigation into quinazoline-pyrimidine hybrids revealed that compounds with structural similarities to this compound exhibited significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). The IC50 values ranged from 2.3 to 176.5 µM, indicating a dose-dependent response with the highest activity observed in compound derivatives closely related to this pyrimidine structure .
The mechanism by which this compound exerts its biological effects may involve apoptosis induction and cell cycle arrest. In particular, studies have suggested that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways and can arrest the cell cycle at the S phase . Molecular docking studies further elucidate its interaction with key regulatory proteins involved in cancer progression.
Case Studies
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 5.9 | Apoptosis |
| Study 2 | A549 | 2.3 | Cell cycle arrest |
| Study 3 | SW-480 | 5.65 | Apoptosis |
Q & A
Q. What are the typical synthetic routes for (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid, and what key reagents are involved?
Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, including:
- Coupling reactions : Use of carbodiimide-based reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) and activators such as HOBt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) in polar aprotic solvents (e.g., DMF) at controlled temperatures (~40°C) to facilitate amide bond formation .
- Purification steps : Liquid-liquid extraction (e.g., with ethyl acetate), sequential washing with acidic/basic solutions (1 M HCl, saturated NaHCO₃), and drying over anhydrous Na₂SO₄ .
- Final isolation : Rotary evaporation followed by vacuum drying to obtain high-purity products .
Q. How is the compound characterized post-synthesis to confirm its structure and purity?
Methodological Answer: Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups (e.g., benzyl protons, acetic acid moiety) and regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to confirm molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC to assess purity, often using UV detection for pyrimidine derivatives .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer: Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant Category 2A) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as the compound may cause respiratory irritation .
- Emergency protocols : Immediate rinsing with water for eye exposure (≥15 minutes) and medical consultation for ingestion .
Q. What are the known solubility and stability profiles under various conditions?
Methodological Answer:
- Solubility : Limited solubility in water; better solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in ethyl acetate .
- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the dihydropyrimidinone core. Store in inert atmospheres (N₂/Ar) at -20°C for long-term stability .
Q. What functional groups in the molecule are critical for its chemical reactivity?
Methodological Answer: Key reactive sites include:
- Dihydropyrimidinone core : The 2,6-dioxo moiety participates in hydrogen bonding and electrophilic substitution reactions .
- Benzyl group : Aromatic rings enable π-π stacking interactions, while substituents (e.g., electron-withdrawing groups) modulate reactivity .
- Acetic acid side chain : Carboxylic acid functionality allows for salt formation or conjugation with amines via EDC/HOBt coupling .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Methodological Answer: Optimization strategies include:
- Temperature control : Maintaining 40–50°C during coupling to balance reaction rate and side-product formation .
- Catalyst screening : Testing alternative coupling agents (e.g., HATU) or additives (e.g., DMAP) to enhance efficiency .
- Solvent selection : Using DMF or acetonitrile to improve solubility of intermediates .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding its biological activity?
Methodological Answer:
- Docking validation : Re-evaluate molecular docking parameters (e.g., grid size, scoring functions) using crystal structures of target proteins .
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified benzyl/acetic acid groups to test computational hypotheses .
- Biophysical assays : Surface plasmon resonance (SPR) or ITC to measure binding affinities experimentally .
Q. What advanced spectroscopic or chromatographic methods are employed to analyze degradation products under stress conditions?
Methodological Answer:
Q. How does the substitution pattern on the benzyl group influence interactions with biological targets?
Methodological Answer:
- Electron-donating groups (e.g., -OCH₃) : Enhance binding to hydrophobic pockets in enzymes via increased lipophilicity .
- Halogen substituents (e.g., -Cl, -F) : Improve target selectivity through halogen bonding with protein residues .
- Steric effects : Bulky substituents (e.g., -CF₃) may reduce binding affinity by hindering access to active sites .
Q. What in vitro assays are suitable for evaluating the compound's enzyme inhibition potential, and how are they designed?
Methodological Answer:
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
- Cellular assays : Treat cell lines overexpressing target enzymes (e.g., cancer cells) and quantify viability via MTT assays .
- Control experiments : Include positive controls (known inhibitors) and vehicle-treated samples to validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
